molecular formula C15H16ClNO B1451836 (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine CAS No. 1021017-56-0

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine

Cat. No.: B1451836
CAS No.: 1021017-56-0
M. Wt: 261.74 g/mol
InChI Key: YFVMDLXWNUANBF-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine (CAS: 898752-02-8) is a secondary amine featuring a 2-chlorophenyl group and a 4-methoxy-2-methylphenyl substituent. Its molecular formula is C₁₅H₁₅ClNO, with a monoisotopic mass of 251.08253 Da . The compound is characterized by a methoxy group at the para position and a methyl group at the ortho position of the aromatic ring, which influence its electronic and steric properties. Limited literature and patents suggest it was explored experimentally but is now discontinued .

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVMDLXWNUANBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxy-methylphenyl moiety, which contribute to its biological activity. The presence of electron-withdrawing and electron-donating groups in its structure enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound's effectiveness varies with different substitutions on the phenyl rings, which can modulate its antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it has antiproliferative effects on cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231.

Cell LineIC50 (nM)
MCF-710 - 33
MDA-MB-23123 - 33

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : It is hypothesized that the compound may inhibit folic acid synthesis in bacteria by targeting enzymes involved in this pathway, similar to sulfonamide drugs .
  • Anticancer Mechanism : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, preventing polymerization and leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of various derivatives of this compound against resistant strains of bacteria. Results indicated that modifications in the substituents significantly influenced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Cancer Cell Studies : In a comparative study involving several compounds with similar structures, this compound showed superior antiproliferative effects against MCF-7 cells compared to other tested analogs, reinforcing its potential as a lead compound for developing new anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. It may exhibit:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

In biological applications, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is studied for:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be critical in understanding disease mechanisms.
  • Cellular Interaction Studies : Its ability to interact with cellular components makes it useful in studying cell signaling and receptor interactions.

Material Science

The compound's unique properties allow it to be utilized in the development of new materials:

  • Polymer Synthesis : It can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Catalysis : The compound may also function as a catalyst in various chemical reactions, promoting efficiency and selectivity.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved testing its efficacy on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting that the compound may induce apoptosis through specific signaling pathways.

Study TypeCell Line UsedConcentrationKey Findings
In VitroMCF-710 µM50% reduction in cell viability after 48 hours
In VitroHeLa20 µMInduction of apoptosis markers observed

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparison with Similar Compounds

N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (4l/5l)

  • Structure : Schiff base derived from (2-chlorophenyl)methanamine with a benzylidene group.
  • Synthesis : Yield ranges from 66% to 98% under catalytic aerobic conditions .
  • Key Data :
    • ¹H NMR : δ 8.79 (s, 1H), aromatic protons between 7.08–8.15 ppm .
    • Applications : Primarily studied in catalytic oxidation reactions .

(E)-1-(4-Chlorophenyl)-N-((2-chlorophenyl)(piperazin-1-yl)methylene)methanamine Hydrochloride (I-13)

  • Structure : Contains a piperazine ring and dual chlorophenyl groups.
  • Synthesis : Yield of 56% ; melting point 181–183°C .
  • Key Data: ¹H NMR: δ 3.36–4.42 ppm (piperazinyl protons) . Applications: Designed as a serotonin/norepinephrine dual receptor ligand .
  • Comparison : The piperazine ring enhances water solubility (via hydrochloride salt) and receptor binding, unlike the target compound’s methoxy-methylphenyl group.

(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine

  • Structure : Morpholine ring substituent.
  • Key Data :
    • Molecular formula: C₁₂H₁₇ClN₂O ; molar mass 240.73 g/mol .
  • Comparison : The morpholine ring introduces conformational rigidity and basicity, differing from the target’s methoxy-methylphenyl group, which may alter pharmacokinetics.

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

  • Structure : Benzodioxin moiety.
  • Key Data: Molecular formula: C₁₅H₁₄ClNO₂; molar mass 283.73 g/mol .

Antimicrobial and Anti-inflammatory Activity

  • Chlorophenyl derivatives (e.g., 5b, 5d, 5f in ) show 32–36% anti-inflammatory activity , with substitution position (2-, 3-, 4-chloro) impacting efficacy .
  • Pyribencarb , a fungicide derived from (2-chlorophenyl)methanamine, demonstrates broad-spectrum activity against gray mold and rice blast . The target compound’s methoxy group may alter fungicidal efficacy due to increased electron density.

Receptor Binding and CNS Activity

  • Piperazine-containing analogs (e.g., I-13) target serotonin/norepinephrine receptors , while morpholine derivatives () may modulate CNS pathways. The target compound’s lack of heterocycles suggests distinct pharmacological targets.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Features
Target Compound C₁₅H₁₅ClNO 251.08 4-Methoxy-2-methylphenyl Moderate lipophilicity
N-(2-Chlorobenzylidene)-1-(2-CP)methanamine C₁₄H₁₁Cl₂N 264.15 Benzylidene Low water solubility
I-13 C₁₈H₁₈Cl₂N₃·HCl 377.72 Piperazine, hydrochloride salt High water solubility
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine C₁₂H₁₇ClN₂O 240.73 Morpholine ring Enhanced conformational rigidity

Preparation Methods

Friedel–Crafts Acylation Followed by Reduction and Amination

A well-documented approach to diarylmethane derivatives involves Friedel–Crafts acylation to form diaryl ketones, which are then converted to diarylmethanamines.

  • Step 1: Friedel–Crafts Acylation

    The reaction of a substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) with an aromatic compound bearing a methoxy and methyl substituent (e.g., 4-methoxy-2-methylbenzene) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) leads to the formation of a diaryl ketone intermediate.

    Reaction conditions typically involve low temperature (0–10 °C) to moderate temperature (up to 50 °C) under inert atmosphere to prevent side reactions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction of Diaryl Ketone to Diarylmethanol

    The diaryl ketone is then reduced to the corresponding diarylmethanol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Step 3: Conversion to Diarylmethanamine

    The diarylmethanol intermediate undergoes amination, often via reductive amination, where the alcohol is converted to an amine by reaction with ammonia or an amine source in the presence of a reducing agent. Alternatively, the ketone can be directly converted to the amine using reductive amination protocols involving amine nucleophiles and reducing agents such as sodium cyanoborohydride (NaBH3CN).

This multistep approach allows for the selective introduction of the amine group while preserving the substituents on the aromatic rings.

Direct Amination via Nucleophilic Substitution

In some cases, direct nucleophilic substitution on a suitable halogenated diarylmethane intermediate may be employed. For example, a halogenated diarylmethane precursor can be reacted with ammonia or primary amines under conditions favoring nucleophilic aromatic substitution to yield the target amine.

However, this method requires the presence of good leaving groups and electron-poor aromatic systems to facilitate substitution, which may be challenging given the electron-donating methoxy group.

Catalytic Cross-Coupling and Arylation Methods

Recent advances in palladium-catalyzed cross-coupling reactions provide alternative routes to diarylmethanamines:

These methods offer high selectivity and functional group tolerance but require specialized catalysts and ligands.

Data Table: Summary of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations
Friedel–Crafts Acylation + Reduction + Amination 2-chlorobenzoyl chloride, 4-methoxy-2-methylbenzene, TiCl4, NaBH4, NH3 or amine, NaBH3CN High selectivity; well-established Multiple steps; requires careful control of conditions
Direct Nucleophilic Substitution Halogenated diarylmethane, NH3 or amine, base Simpler reaction sequence Limited by substrate reactivity; may have low yields
Pd-Catalyzed Cross-Coupling Aryl halide, amine, Pd catalyst, ligands, base High functional group tolerance; efficient Requires expensive catalysts; sensitive to air/moisture

Research Findings and Optimization

  • The Friedel–Crafts acylation step is critical and sensitive to temperature and catalyst loading. Using TiCl4 as the Lewis acid catalyst provides good yields of diaryl ketones with minimal side reactions.
  • Reductive amination conditions must be optimized to prevent over-reduction or side reactions. Sodium cyanoborohydride is preferred for its mildness and selectivity.
  • Pd-catalyzed methods have been reported for similar diarylmethanamine compounds, showing improved yields and fewer byproducts, but require rigorous exclusion of moisture and oxygen.
  • Electron-donating substituents such as methoxy groups can increase reactivity in electrophilic aromatic substitution but may complicate nucleophilic substitution steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-chlorophenyl)(4-methoxy-2-methylphenyl)methanamine with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or Schiff base intermediates. For example, a transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin in dry toluene) yields amine derivatives with ~84% efficiency . Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted benzamide or residual catalysts.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the amine proton environment (e.g., δ 4.10 ppm for methylene protons adjacent to the amine group) and aromatic substituent positions . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 357.13 for a related methanamine derivative) . IR spectroscopy identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C-Cl (stretching ~700 cm⁻¹) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound’s amine group is prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMSO) reduces hydrolysis risks compared to aqueous media .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methoxy groups) on amine basicity and nucleophilicity. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets or catalysts .

Q. What strategies resolve contradictory solubility data between experimental and theoretical predictions?

  • Methodological Answer : Experimental discrepancies (e.g., insolubility in water despite calculated polarity) may arise from crystal packing or hydrogen-bonding networks. Perform X-ray crystallography (e.g., single-crystal refinement in DMSO-d₆) to analyze solid-state interactions . Pair with Hansen solubility parameter (HSP) modeling to refine solvent selection .

Q. How do steric and electronic effects of the 2-methyl-4-methoxyphenyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric hindrance from the 2-methyl group directs electrophilic substitution to the para position of the methoxy group. Kinetic studies (e.g., monitoring reaction rates via HPLC) and isotopic labeling (¹³C at the methoxy group) can validate mechanistic pathways .

Q. What analytical techniques differentiate isomeric byproducts in large-scale syntheses?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns to separate enantiomers. LC-MS/MS with collision-induced dissociation (CID) distinguishes structural isomers (e.g., ortho vs. para substitution) based on fragmentation patterns .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer : Variations in δ values (e.g., ±0.3 ppm for aromatic protons) may stem from solvent polarity (DMSO vs. CDCl₃) or concentration effects. Standardize experimental conditions and cross-validate with 2D NMR (COSY, HSQC) .

Q. Why do catalytic reduction yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Catalyst loading (e.g., 2 mol% vs. 5 mol%) and solvent purity significantly impact yields. Adopt a Design of Experiments (DoE) approach to optimize parameters like temperature, pressure, and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Reactant of Route 2
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(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine

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